
Bis(N-salicylidene-2-bromoaniline)-nickel(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(N-salicylidene-2-bromoaniline)-nickel(II), abbreviated as Ni(SBA)2, is a coordination complex of nickel with the ligand N-salicylidene-2-bromoaniline. It is an important component of many catalytic processes, and has been studied extensively for its potential applications in the fields of organic synthesis, catalysis, and materials science.
科学研究应用
Ni(SBA)2 has been studied extensively for its potential applications in the fields of organic synthesis, catalysis, and materials science. In terms of organic synthesis, Ni(SBA)2 has been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and esters. In terms of catalysis, Ni(SBA)2 has been used as a catalyst for the hydrogenation of alkenes and the hydrolysis of amides. In terms of materials science, Ni(SBA)2 has been used as a catalyst for the synthesis of nanoparticles and nanowires.
作用机制
The mechanism of action of Ni(SBA)2 is complex and not fully understood. It is believed that the coordination complex acts as a Lewis acid, which facilitates the formation of a covalent bond between the nickel and the ligand, resulting in the formation of the coordination complex. The coordination complex then acts as a catalyst for the reactions it is used in, by providing a surface on which the reactants can interact and form the desired product.
Biochemical and Physiological Effects
Ni(SBA)2 has been studied extensively for its potential applications in the fields of organic synthesis, catalysis, and materials science. However, its biochemical and physiological effects have not been extensively studied. It is believed that the coordination complex is not toxic and does not produce any adverse effects when used in laboratory experiments.
实验室实验的优点和局限性
The main advantage of using Ni(SBA)2 in laboratory experiments is its high catalytic activity. It has been shown to be highly efficient in catalyzing a variety of reactions, including the hydrogenation of alkenes and the hydrolysis of amides. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, so it must be used in an organic solvent. Additionally, it is sensitive to air and moisture, so it must be stored in an airtight container.
未来方向
The potential applications of Ni(SBA)2 are vast and its use in laboratory experiments is only beginning to be explored. Some potential future directions for research include the development of new catalysts based on Ni(SBA)2, the exploration of its potential applications in biochemistry and medicine, and the development of new methods for its synthesis. Additionally, further research into its biochemical and physiological effects could lead to new applications in the fields of organic synthesis, catalysis, and materials science.
合成方法
Ni(SBA)2 can be synthesized by several different methods. One method involves the reaction of nickel(II) chloride hexahydrate and N-salicylidene-2-bromoaniline in aqueous solution to form the coordination complex. This reaction can be facilitated by the addition of a base, such as sodium hydroxide, to the reaction mixture. Another method involves the reaction of nickel(II) chloride hexahydrate and N-salicylidene-2-bromoaniline in an organic solvent, such as acetonitrile. This reaction can be catalyzed by the addition of a Lewis acid, such as boron trifluoride.
属性
IUPAC Name |
2-[(2-bromophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10BrNO.Ni/c2*14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFBFNAHRYKCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O.C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Br2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-salicylidene-2-bromoaniline)-nickel(II) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

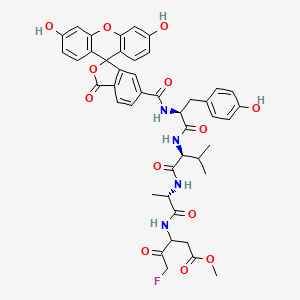


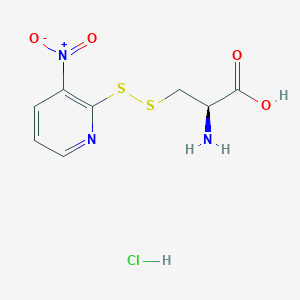
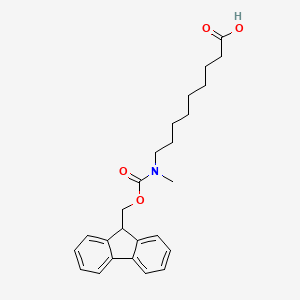

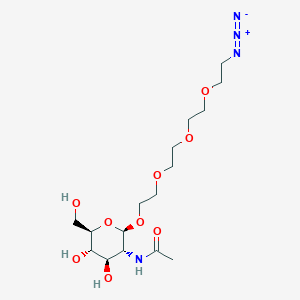

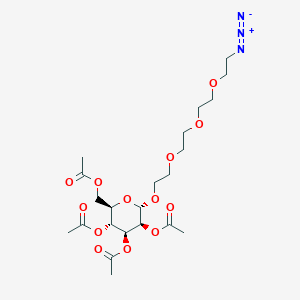
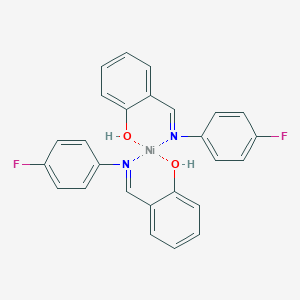


![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)